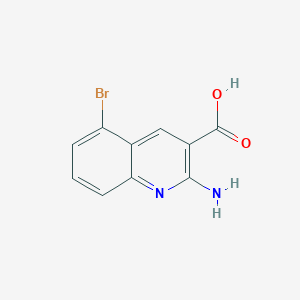
2-Amino-5-bromoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-bromoquinoline-3-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of quinoline derivatives followed by amination and carboxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are essential to meet the quality standards required for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-bromoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-bromoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-5-bromoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoquinoline-3-carboxylic acid: Lacks the bromine atom, which affects its reactivity and applications.
5-Bromoquinoline-3-carboxylic acid: Lacks the amino group, which influences its chemical behavior and biological activity.
2-Amino-3-carboxyquinoline: Similar structure but different positioning of functional groups, leading to variations in properties and uses.
Uniqueness
2-Amino-5-bromoquinoline-3-carboxylic acid is unique due to the presence of both the amino and bromo groups on the quinoline ring, which provides distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research.
Eigenschaften
Molekularformel |
C10H7BrN2O2 |
|---|---|
Molekulargewicht |
267.08 g/mol |
IUPAC-Name |
2-amino-5-bromoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-2-1-3-8-5(7)4-6(10(14)15)9(12)13-8/h1-4H,(H2,12,13)(H,14,15) |
InChI-Schlüssel |
KTXHNOMLWRPFLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=C(C=C2C(=C1)Br)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one](/img/structure/B13663444.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13663451.png)
![2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663455.png)

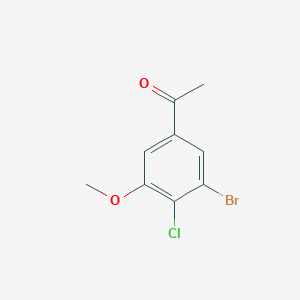


![6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663496.png)
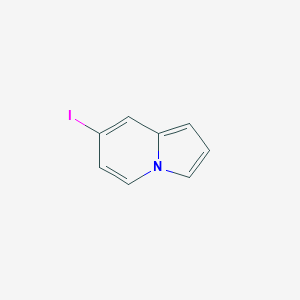
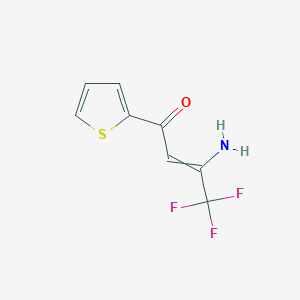
![Ethyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13663508.png)
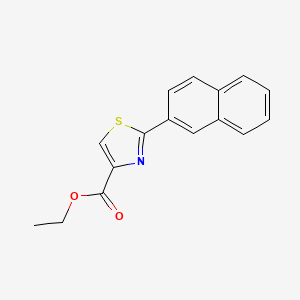
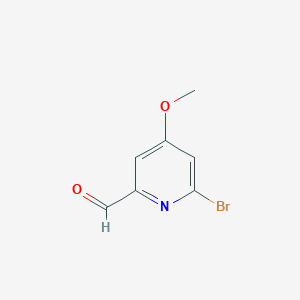
![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)
